![molecular formula C19H21N5O2 B2448799 8-ethyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887462-51-3](/img/structure/B2448799.png)
8-ethyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-ethyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, commonly known as EDP, is a small molecule that has been widely used in scientific research. EDP is a purine analog that has been shown to have various biological activities, including antiviral, anticancer, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of EDP is not fully understood. However, it has been shown to inhibit the activity of the viral DNA polymerase, which is essential for viral replication. EDP has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. The anti-inflammatory effects of EDP are thought to be due to its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
EDP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the viral DNA polymerase, which leads to a decrease in viral replication. EDP has also been shown to induce apoptosis in cancer cells, which results in tumor cell death. Additionally, EDP has been shown to reduce the production of pro-inflammatory cytokines, which leads to a decrease in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EDP in lab experiments is that it is relatively easy to synthesize. Additionally, EDP has been extensively studied for its antiviral, anticancer, and anti-inflammatory properties, making it a valuable tool in scientific research. However, one limitation of using EDP is that its mechanism of action is not fully understood. Additionally, EDP may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on EDP. One direction is to further investigate its mechanism of action. Understanding how EDP exerts its antiviral, anticancer, and anti-inflammatory effects could lead to the development of more effective therapies. Another direction is to investigate the potential use of EDP in combination with other drugs. Combining EDP with other drugs could enhance its therapeutic effects and reduce the risk of drug resistance. Finally, investigating the pharmacokinetics and pharmacodynamics of EDP could lead to the development of more effective dosing regimens.
Synthesemethoden
EDP can be synthesized by reacting 8-ethyl-1,7-dimethylimidazo[2,1-f]purine-2,4(3H,8H)-dione with phenethylamine in the presence of a catalyst. The reaction mixture is then purified by column chromatography to obtain the pure product. The synthesis of EDP is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
EDP has been extensively studied for its antiviral properties. It has been shown to inhibit the replication of various viruses, including herpes simplex virus type 1, human cytomegalovirus, and influenza A virus. EDP has also been investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, EDP has been studied for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
Eigenschaften
IUPAC Name |
6-ethyl-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-4-22-13(2)12-24-15-16(20-18(22)24)21(3)19(26)23(17(15)25)11-10-14-8-6-5-7-9-14/h5-9,12H,4,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRHUTUBMBREQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

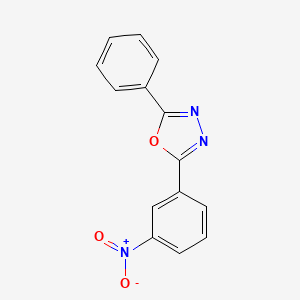

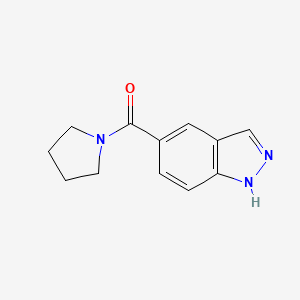
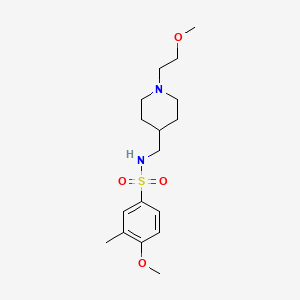
![2-(3-oxo-3-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propyl)isoindoline-1,3-dione](/img/structure/B2448724.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2448727.png)

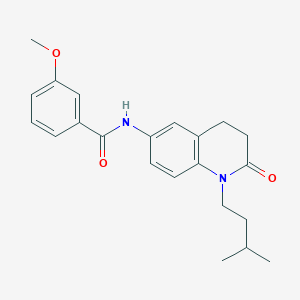
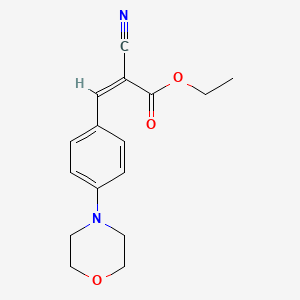
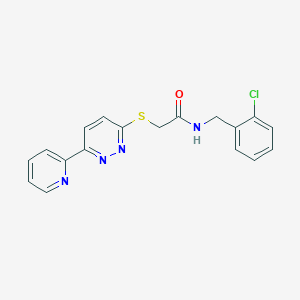
![N-[1-(adamantan-1-yl)ethylidene]hydroxylamine](/img/structure/B2448733.png)
![1-(3,4-difluorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2448734.png)
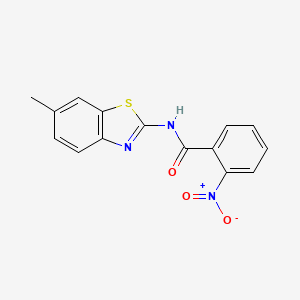
![2-{1-[(4-iodophenyl)amino]propylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2448737.png)